molecular formula C32H60N10O10S B14239717 H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH CAS No. 243961-51-5

H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH

Katalognummer: B14239717
CAS-Nummer: 243961-51-5
Molekulargewicht: 776.9 g/mol
InChI-Schlüssel: OEMODUCILHYKAM-OPKHLUCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is a peptide composed of the amino acids serine, methionine, isoleucine, alanine, arginine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Wissenschaftliche Forschungsanwendungen

Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis and modification techniques.

    Biology: Serve as models for protein structure and function studies, and in investigating enzyme-substrate interactions.

    Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Wirkmechanismus

The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides may mimic natural ligands, binding to receptors and triggering a cellular response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH: can be compared to other peptides with similar sequences, such as:

Uniqueness

The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interaction with molecular targets, making it distinct from other peptides.

Eigenschaften

CAS-Nummer

243961-51-5

Molekularformel

C32H60N10O10S

Molekulargewicht

776.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H60N10O10S/c1-7-17(4)24(42-29(49)23(15-44)41-28(48)21(10-12-53-6)39-26(46)19(33)14-43)30(50)37-18(5)25(45)38-20(9-8-11-36-32(34)35)27(47)40-22(31(51)52)13-16(2)3/h16-24,43-44H,7-15,33H2,1-6H3,(H,37,50)(H,38,45)(H,39,46)(H,40,47)(H,41,48)(H,42,49)(H,51,52)(H4,34,35,36)/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

OEMODUCILHYKAM-OPKHLUCYSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.